molecular formula C12H14N2O B1276213 [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol CAS No. 934570-55-5

[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol

Cat. No.: B1276213
CAS No.: 934570-55-5
M. Wt: 202.25 g/mol
InChI Key: HROWBOXYWTWPCS-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanol: is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenyl ring substituted with a methanol group

Biochemical Analysis

Biochemical Properties

[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to various receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes that alter the enzyme’s activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol typically involves the condensation of 3,5-dimethylpyrazole with a suitable benzaldehyde derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]aldehyde or [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]carboxylic acid.

    Reduction: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methane.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-7,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWBOXYWTWPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407132
Record name [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-55-5
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
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